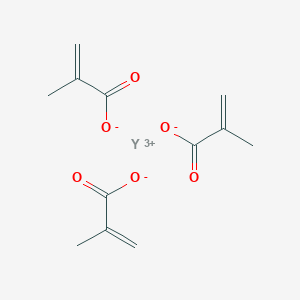
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one
Übersicht
Beschreibung
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one is a chemical compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmaceutical and agricultural chemicals . It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a butanone moiety.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of diuretics like ethacrynic acid, which is used to treat high blood pressure and edema.
Industry: The compound is utilized in the production of various chemical products, including herbicides and fungicides.
Wirkmechanismus
Target of Action
It is known to be an intermediate in synthesizing (2,3-dichloro-4-butyrylphenoxy)acetic acid , which could suggest potential targets related to the action of this derivative compound.
Mode of Action
As an intermediate in the synthesis of (2,3-Dichloro-4-butyrylphenoxy)acetic Acid , it may share similar interaction mechanisms with its targets
Biochemical Pathways
Given its role as an intermediate in the synthesis of (2,3-Dichloro-4-butyrylphenoxy)acetic Acid , it may potentially influence the same or related biochemical pathways.
Result of Action
As an intermediate in the synthesis of (2,3-Dichloro-4-butyrylphenoxy)acetic Acid , its effects may be related to the actions of this derivative compound.
Biochemische Analyse
Biochemical Properties
It is known to be an intermediate in synthesizing (2,3-Dichloro-4-butyrylphenoxy)acetic Acid
Cellular Effects
It is known to be an impurity of Ethacrynic acid , which is a diuretic used to treat high blood pressure and swelling caused by congestive heart failure, liver failure, and kidney failure .
Molecular Mechanism
It is known to be involved in the synthesis of (2,3-Dichloro-4-butyrylphenoxy)acetic Acid
Metabolic Pathways
It is known to be an intermediate in the synthesis of (2,3-Dichloro-4-butyrylphenoxy)acetic Acid
Vorbereitungsmethoden
The synthesis of 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one typically involves the following steps :
Methylation of 2,3-Dichlorophenol: 2,3-Dichlorophenol is methylated using dimethyl sulfate in the presence of a base to protect the hydroxyl group, forming 2,3-dichloroanisole.
Friedel-Crafts Acylation: The protected phenol is then subjected to Friedel-Crafts acylation with butyryl chloride in the presence of anhydrous aluminum chloride, resulting in the formation of the desired product.
Hydrolysis: The final step involves hydrolysis to remove the methyl protecting group, yielding this compound.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The hydroxyl group can participate in condensation reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one can be compared with other similar compounds, such as :
2,3-Dichlorophenol: A precursor in its synthesis, which lacks the butanone moiety.
Ethacrynic Acid: A diuretic derived from this compound, with additional functional groups enhancing its biological activity.
2,3-Dichloroanisole: An intermediate in its synthesis, which has a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in various chemical syntheses and its potential biological activities .
Eigenschaften
IUPAC Name |
1-(2,3-dichloro-4-hydroxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-3-7(13)6-4-5-8(14)10(12)9(6)11/h4-5,14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAKITVQDPSLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555903 | |
| Record name | 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-46-1 | |
| Record name | 1-(2,3-Dichloro-4-hydroxyphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2350-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)
![2,12-Diformyl-dibenzo[c,h]acridine](/img/structure/B1610923.png)










